Pareirubrine A Pareirubrine A Pareirubrine A is a natural product found in Cissampelos pareira and Abuta grandifolia with data available.
Brand Name: Vulcanchem
CAS No.: 147044-68-6
VCID: VC21088379
InChI: InChI=1S/C20H17NO6/c1-24-17-10-7-8-21-15-12(10)13(19(26-3)20(17)27-4)9-5-6-11(22)16(23)18(25-2)14(9)15/h5-8H,1-4H3,(H,22,23)
SMILES: COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC
Molecular Formula: C20H17NO6
Molecular Weight: 367.4 g/mol

Pareirubrine A

CAS No.: 147044-68-6

Cat. No.: VC21088379

Molecular Formula: C20H17NO6

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

Pareirubrine A - 147044-68-6

Specification

Description Pareirubrine A is a natural product found in Cissampelos pareira and Abuta grandifolia with data available.
CAS No. 147044-68-6
Molecular Formula C20H17NO6
Molecular Weight 367.4 g/mol
IUPAC Name 6-hydroxy-7,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,8.013,17]heptadeca-1(16),2(8),3,6,9,11,13(17),14-octaen-5-one
Standard InChI InChI=1S/C20H17NO6/c1-24-17-10-7-8-21-15-12(10)13(19(26-3)20(17)27-4)9-5-6-11(22)16(23)18(25-2)14(9)15/h5-8H,1-4H3,(H,22,23)
Standard InChI Key ALZVZHLQANZNQJ-UHFFFAOYSA-N
Isomeric SMILES COC1=C2C=CNC3=C2C(=C4C3=C(C(=O)C(=O)C=C4)OC)C(=C1OC)OC
SMILES COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC
Canonical SMILES COC1=C(C(=C2C3=C(C(=C(C(=O)C=C3)O)OC)C4=NC=CC1=C24)OC)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator